molecular formula C13H18Cl3NO B4388398 N-(3,5-dichloro-4-isopropoxybenzyl)-2-propen-1-amine hydrochloride

N-(3,5-dichloro-4-isopropoxybenzyl)-2-propen-1-amine hydrochloride

Cat. No. B4388398
M. Wt: 310.6 g/mol
InChI Key: UQZRADAOALHOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-4-isopropoxybenzyl)-2-propen-1-amine hydrochloride, also known as DIBAL-H, is a chemical compound that is widely used in scientific research applications. It is an organic reducing agent that is commonly used in the synthesis of organic compounds. DIBAL-H is a colorless to yellowish liquid that is soluble in most organic solvents. It is a highly reactive compound and should be handled with care.

Mechanism of Action

N-(3,5-dichloro-4-isopropoxybenzyl)-2-propen-1-amine hydrochloride is a powerful reducing agent that works by transferring hydride ions to the carbonyl group of organic compounds. The hydride ion is transferred from the aluminum atom in N-(3,5-dichloro-4-isopropoxybenzyl)-2-propen-1-amine hydrochloride to the carbonyl carbon, resulting in the formation of an aldehyde or alcohol.
Biochemical and Physiological Effects:
N-(3,5-dichloro-4-isopropoxybenzyl)-2-propen-1-amine hydrochloride does not have any significant biochemical or physiological effects. It is a synthetic compound that is not found in nature.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,5-dichloro-4-isopropoxybenzyl)-2-propen-1-amine hydrochloride in lab experiments include its high reactivity, its ability to selectively reduce carbonyl groups, and its compatibility with a wide range of solvents. The limitations of using N-(3,5-dichloro-4-isopropoxybenzyl)-2-propen-1-amine hydrochloride include its high reactivity, which requires careful handling, and its potential to cause explosions if not used properly.

Future Directions

There are many future directions for the use of N-(3,5-dichloro-4-isopropoxybenzyl)-2-propen-1-amine hydrochloride in scientific research. One potential application is in the synthesis of chiral compounds for use in pharmaceuticals. Another potential application is in the development of new organic materials for use in electronic devices. Additionally, N-(3,5-dichloro-4-isopropoxybenzyl)-2-propen-1-amine hydrochloride could be used in the production of new polymers with unique properties. Overall, the potential applications for N-(3,5-dichloro-4-isopropoxybenzyl)-2-propen-1-amine hydrochloride in scientific research are vast and varied.

Scientific Research Applications

N-(3,5-dichloro-4-isopropoxybenzyl)-2-propen-1-amine hydrochloride is widely used in scientific research applications. It is commonly used as a reducing agent in the synthesis of organic compounds. It is also used in the reduction of ketones to alcohols, the conversion of esters to aldehydes, and the reduction of nitriles to amines. N-(3,5-dichloro-4-isopropoxybenzyl)-2-propen-1-amine hydrochloride is also used in the preparation of chiral compounds.

properties

IUPAC Name

N-[(3,5-dichloro-4-propan-2-yloxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c1-4-5-16-8-10-6-11(14)13(12(15)7-10)17-9(2)3;/h4,6-7,9,16H,1,5,8H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZRADAOALHOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)CNCC=C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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